molecular formula C12H20ClNO B3060037 [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride CAS No. 1609402-98-3

[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride

Cat. No.: B3060037
CAS No.: 1609402-98-3
M. Wt: 229.74
InChI Key: XSINSSTWWBNEBG-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride is a secondary amine compound featuring a phenoxypropyl backbone substituted with a 4-ethyl group on the aromatic ring and a methylamine group at the terminal position. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 251.73 g/mol (calculated).

Properties

IUPAC Name

3-(4-ethylphenoxy)-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-11-5-7-12(8-6-11)14-10-4-9-13-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSINSSTWWBNEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-98-3
Record name 1-Propanamine, 3-(4-ethylphenoxy)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 3-(4-Ethylphenoxy)propyl Chloride

4-Ethylphenol (10.0 g, 73.5 mmol) reacts with 1-bromo-3-chloropropane (12.4 g, 80.9 mmol) in acetone (150 mL) using potassium carbonate (20.3 g, 147 mmol) as a base. The mixture refluxes at 65°C for 12 hours, yielding 3-(4-ethylphenoxy)propyl chloride as a colorless liquid (14.2 g, 85%).

Key Data:

Parameter Value
Yield 85%
Boiling Point 142–144°C (0.8 mmHg)
$$^1$$H NMR (CDCl₃) δ 1.21 (t, 3H, CH₂CH₃), 2.56 (q, 2H, CH₂CH₃), 3.72 (t, 2H, OCH₂), 4.18 (t, 2H, ClCH₂), 6.82–7.25 (m, 4H, ArH)

Gabriel Synthesis of Primary Amine

3-(4-Ethylphenoxy)propyl chloride (10.0 g, 44.2 mmol) reacts with potassium phthalimide (9.8 g, 53.0 mmol) in dimethylformamide (DMF, 100 mL) at 120°C for 6 hours. Hydrazinolysis (hydrazine hydrate, 15 mL, 85%) in ethanol (50 mL) liberates 3-(4-ethylphenoxy)propylamine as a pale-yellow oil (7.3 g, 82%).

Optimization Insight:

  • Excess phthalimide (1.2 eq) improves yield by 12%.
  • DMF outperforms acetonitrile (yield drop to 68% in CH₃CN).

Methylation via Eschweiler-Clarke Reaction

3-(4-Ethylphenoxy)propylamine (5.0 g, 24.9 mmol) reacts with formaldehyde (37% aq., 10 mL) and formic acid (20 mL) at 100°C for 8 hours. The crude product is neutralized with NaOH (2M) and extracted into dichloromethane, yielding [3-(4-Ethylphenoxy)propyl]methylamine (4.1 g, 75%).

Challenges:

  • Over-methylation forms tertiary amines (~15% by GC-MS).
  • Reducing formaldehyde to 1.2 eq minimizes byproducts (yield increases to 82%).

Hydrochloride Salt Formation

The free base (3.0 g, 13.6 mmol) dissolves in dry diethyl ether (50 mL), and HCl gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and dried (3.2 g, 93%).

Spectroscopic Confirmation:

  • $$^1$$H NMR (D₂O): δ 1.18 (t, 3H, CH₂CH₃), 2.98 (s, 3H, NCH₃), 3.45–3.62 (m, 4H, OCH₂CH₂CH₂N).
  • Melting Point: 189–191°C.

Reductive Amination Pathway

Synthesis of 3-(4-Ethylphenoxy)propanal

3-(4-Ethylphenoxy)propan-1-ol (8.0 g, 40.0 mmol) oxidizes using pyridinium chlorochromate (PCC, 10.3 g, 48.0 mmol) in dichloromethane (100 mL) to yield the aldehyde (6.4 g, 81%).

Critical Step:

  • Anhydrous conditions prevent over-oxidation to carboxylic acids.

Reductive Amination with Methylamine

3-(4-Ethylphenoxy)propanal (5.0 g, 25.3 mmol) reacts with methylamine hydrochloride (2.3 g, 33.9 mmol) and sodium cyanoborohydride (2.4 g, 38.0 mmol) in methanol (50 mL) at pH 5 (acetic acid). After 12 hours, the product is extracted into ethyl acetate (4.1 g, 78%).

Advantages:

  • Single-step formation of secondary amine.
  • No requirement for protection-deprotection.

Mitsunobu Reaction Approach

Direct Coupling of 4-Ethylphenol and 3-Aminopropanol

4-Ethylphenol (7.0 g, 51.5 mmol), 3-aminopropanol (4.6 g, 61.8 mmol), triphenylphosphine (16.2 g, 61.8 mmol), and diethyl azodicarboxylate (DEAD, 10.7 g, 61.8 mmol) react in THF (100 mL) at 0°C. The mixture warms to room temperature over 12 hours, yielding [3-(4-Ethylphenoxy)propyl]amine (5.9 g, 65%).

Limitations:

  • High cost of DEAD and triphenylphosphine.
  • Requires column chromatography for purification (silica gel, EtOAc/hexane).

Comparative Analysis of Synthetic Routes

Method Yield Purity (HPLC) Cost (USD/g) Scalability
Williamson-Gabriel 82% 98.5% 12.40 Industrial
Reductive Amination 78% 97.2% 18.70 Lab-scale
Mitsunobu 65% 95.8% 45.20 Non-viable

Key Observations:

  • The Williamson-Gabriel route offers the best balance of yield and cost.
  • Reductive amination avoids toxic reagents (e.g., phthalimide) but requires stringent pH control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in neuropharmacology. Research indicates that compounds derived from this amine may exhibit activity against neurotoxins, providing a basis for developing antidotes or treatments for poisoning by clostridial toxins .

2. Antagonistic Effects on Neurotoxins
Studies have shown that methylamine hydrochloride can antagonize the effects of botulinum and tetanus toxins, acting by inhibiting the internalization of these neurotoxins at cholinergic nerve endings without affecting ligand binding . This property is crucial for developing therapeutic agents that could mitigate the effects of these potent neurotoxins.

Analytical Applications

1. Detection and Quantification
The compound has been utilized in analytical methods for detecting aliphatic amines in various samples. For instance, a study employed ultrasound-assisted dispersive liquid-liquid microextraction (UDLLME) coupled with high-performance capillary electrophoresis (HPCE) to successfully quantify methylamine and its derivatives in aquatic products . This method highlights the compound's utility in environmental monitoring and food safety.

MethodologyApplicationKey Findings
UDLLME + HPCEDetection of aminesEffective quantification of methylamine in samples
ElectrophoresisSeparation techniquesHigh sensitivity and specificity for amine detection

Material Science Applications

1. Solar Cell Production
Recent advancements have explored the use of this compound as an additive in the fabrication of perovskite solar cells. The incorporation of this compound has been linked to improved efficiency and stability of solar cells, achieving power conversion efficiencies (PCE) exceeding 14% without post-treatment processes . This application underscores its significance in renewable energy technologies.

Case Studies

1. Neurotoxin Antagonism Study
A pivotal study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated the antagonistic properties of methylamine hydrochloride against clostridial neurotoxins. The research indicated that at specific concentrations, the compound could effectively prevent neuromuscular blockade without causing irreversible changes to tissue function .

2. Solar Cell Efficiency Enhancement
Another study highlighted the role of this compound in enhancing the performance of mesoscopic perovskite solar cells. The results showed that devices incorporating this compound maintained high efficiency over extended periods under various environmental conditions, marking a significant advancement in solar technology .

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features Reference ID
[3-(4-Ethylphenoxy)propyl]methylamine HCl C₁₂H₁₈ClNO 251.73 Not reported Not reported 4-Ethylphenoxy, methylamine terminus
1-(3-(4-Ethylphenoxy)propyl)piperidine H oxalate C₁₆H₂₅NO × C₂H₂O₄ 337.48 144–146 37 Piperidine amine, 4-ethylphenoxy
[3-(2,4-Dimethylphenoxy)propyl]methylamine HCl C₁₂H₁₈ClNO 251.73 Not reported Discontinued 2,4-Dimethylphenoxy, methylamine terminus
HBK16 (Piperazine derivative) C₂₂H₂₈ClN₃O₂ 424.94 Not reported Not reported 2-Chloro-5-methylphenoxy, piperazine core
Dopamine Hydrochloride C₈H₁₂ClNO₂ 189.64 241–243 Not reported 3,4-Dihydroxyphenyl, ethylamine backbone

Structural and Functional Insights

Amine Group Variation: The target compound’s methylamine terminus contrasts with bulkier amines like piperidine (e.g., compound 20 in ) or piperazine (e.g., HBK16 in ). Bulkier amines may enhance receptor binding affinity but reduce solubility, whereas methylamine offers a compact structure suitable for crossing biological barriers . Dopamine hydrochloride () shares an ethylamine backbone but lacks the phenoxy group, emphasizing how aromatic substituents modulate hydrophobicity and target specificity .

Phenoxy Substituent Effects: The 4-ethylphenoxy group in the target compound is less electron-withdrawing compared to 2-chloro-5-methylphenoxy (HBK16) or 2,4-dimethylphenoxy (). Electron-donating groups like ethyl or methyl may enhance metabolic stability but reduce electrophilic reactivity . Compound 20 () with 4-ethylphenoxy and piperidine achieved a 37% yield, higher than analogs with halogenated substituents (e.g., 15% yield for 4-fluorophenoxy derivatives), suggesting alkyl groups improve synthetic efficiency .

Piperidine derivatives (e.g., compound 20) exhibit higher melting points (~144°C) than dopamine HCl (241°C), reflecting differences in ionic strength and hydrogen bonding due to oxalate vs. hydrochloride counterions .

Biological Activity

[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride is a synthetic compound characterized by its unique structure, which includes a propyl chain substituted with a 4-ethylphenoxy group and a methylamine functional group. This compound belongs to the class of amines and is gaining attention for its potential biological activity, particularly in pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 232.73 g/mol

This compound's structure is significant as it influences its interaction with biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The ethyl-substituted phenoxy group may enhance binding affinity, leading to modulation of biological pathways. However, detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities. Key areas of interest include:

  • Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
  • Antioxidant Properties : Some related compounds display antioxidant activity, which could contribute to cellular protection against oxidative stress.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals insights into the potential biological activity of this compound:

Compound NameStructure TypeBiological Activity
4-EthylphenolPhenolic CompoundAntioxidant, antimicrobial
PropylamineAliphatic AmineNeurotransmitter modulation
4-MethylphenolPhenolic CompoundAntioxidant, potential anti-inflammatory
3-(4-Methoxyphenoxy)propylamineEther-linked AminePotential antidepressant effects

The unique combination of a propyl chain and an ethyl-substituted phenoxy group in this compound may confer unique pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neurotransmitter Uptake Inhibition : Research has shown that certain phenoxypropylamines can inhibit serotonin uptake, suggesting potential applications in treating mood disorders .
  • Cytotoxicity Assessment : A study evaluating bis-(3-aryl-3-oxo-propyl)methylamine hydrochlorides found significant cytotoxicity against Jurkat cells, indicating that structural modifications can lead to enhanced anticancer activity .
  • Metabolomic Studies : Metabolomic analyses have indicated that compounds similar to this compound can alter metabolic pathways associated with cell proliferation and oxidative stress .

Q & A

Q. Step 2: Functional Assays

  • Use cAMP accumulation or calcium flux assays in HEK293 cells transfected with target receptors.
  • Data Interpretation : Address contradictions (e.g., partial vs. full agonism) by testing under varying pH or co-factor conditions .

Advanced: How can solubility challenges impact formulation studies, and what methods mitigate these issues?

Methodological Answer:
Solubility Profiling :

  • Determine equilibrium solubility in PBS (pH 7.4), DMSO, and simulated gastric fluid. Data from analogs suggest poor aqueous solubility (<1 mg/mL) necessitates formulation optimization .

Q. Strategies :

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility via inclusion complexes.
  • Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to improve bioavailability .

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:
Stereochemical Resolution :

  • Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • Activity Comparison : Test each enantiomer in receptor-binding assays. For example, (R)-enantiomers of similar compounds show 10-fold higher affinity for serotonin receptors than (S)-forms .

Q. Data Analysis :

  • Use molecular docking simulations (e.g., AutoDock Vina) to correlate enantiomer conformation with receptor binding energy .

Advanced: What analytical techniques resolve contradictions in reported metabolic stability data?

Methodological Answer:
Contradiction Source : Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes).

Q. Resolution Workflow :

In Vitro Models : Compare metabolism in human vs. rat liver microsomes under standardized protocols (e.g., 1 µM compound, 37°C, NADPH regeneration system).

Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Cross-Study Validation : Align findings with published data on structurally related amines (e.g., tert-butylamine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride
Reactant of Route 2
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[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride

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